molecular formula C10H15BrClNO2 B6208500 [(2-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride CAS No. 140843-58-9

[(2-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride

Cat. No. B6208500
CAS RN: 140843-58-9
M. Wt: 296.6
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the class of organic compounds known as dimethoxybenzenes . It is a common hallucinogenic designer drug which avidly binds and activates serotonin receptors . It is also known to produce stimulant effects but with no psychedelic or empathogenic action .


Molecular Structure Analysis

The full name of the chemical is 2,5-dimethoxy-4-bromoamphetamine . The molecular formula is C10H15BrClNO2 . It has a stereocenter and R-(−)-DOB is the eutomer .


Chemical Reactions Analysis

The compound avidly binds and activates serotonin receptors . It has been shown to have a higher efficacy in triggering downstream effects mediated by 5-HT2 receptors .

Mechanism of Action

The psychedelic effects of this compound are mediated by its agonistic properties at the 5-HT2A receptor . Due to its selectivity, it is often used in scientific research when studying the 5-HT2 receptor subfamily .

Safety and Hazards

The compound is classified as Acute Tox. 4 Oral - STOT SE 3 . The toxicity of DOB is not fully known, although high doses may cause serious vasoconstriction of the extremities .

Future Directions

The substance was first synthesized by Alexander Shulgin in 1974, and gained an initial reputation for potential psychotherapeutic use, but its use has been limited to mainly recreational use . Future directions could potentially explore its therapeutic potentials, but more research is needed in this area.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound [(2-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride involves the reaction of 2-bromo-4,5-dimethoxybenzaldehyde with methylamine followed by reduction with sodium borohydride and quaternization with hydrochloric acid.", "Starting Materials": [ "2-bromo-4,5-dimethoxybenzaldehyde", "methylamine", "sodium borohydride", "hydrochloric acid" ], "Reaction": [ "Step 1: 2-bromo-4,5-dimethoxybenzaldehyde is reacted with excess methylamine in ethanol to form [(2-bromo-4,5-dimethoxyphenyl)methyl]amine.", "Step 2: Sodium borohydride is added to the reaction mixture to reduce the imine to the corresponding amine.", "Step 3: The amine is quaternized with hydrochloric acid to form [(2-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride." ] }

CAS RN

140843-58-9

Product Name

[(2-bromo-4,5-dimethoxyphenyl)methyl](methyl)amine hydrochloride

Molecular Formula

C10H15BrClNO2

Molecular Weight

296.6

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.